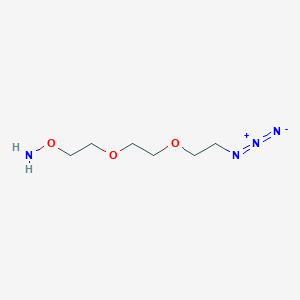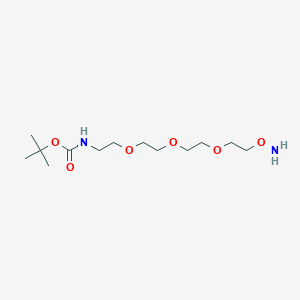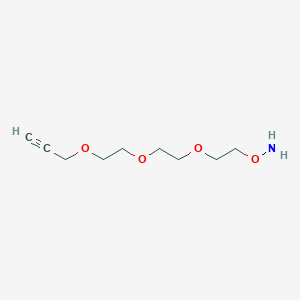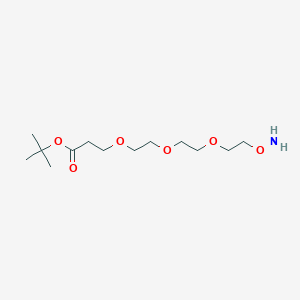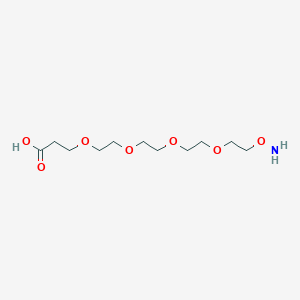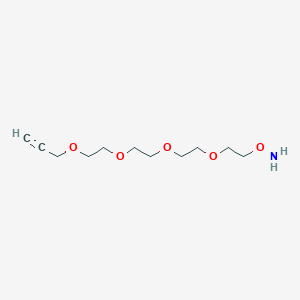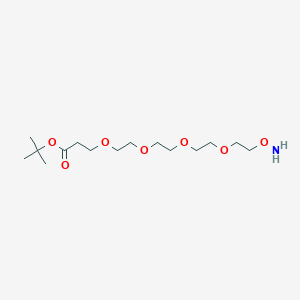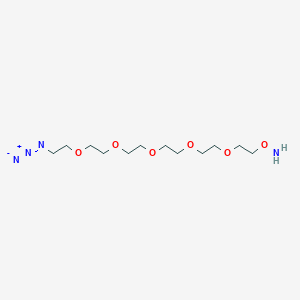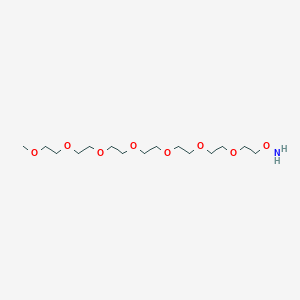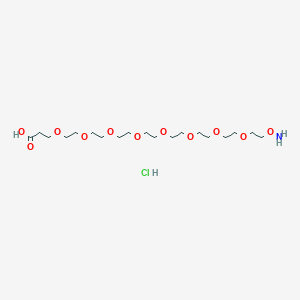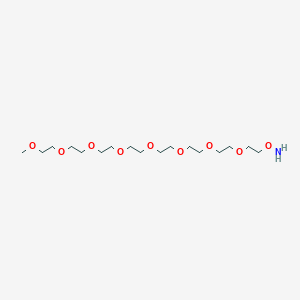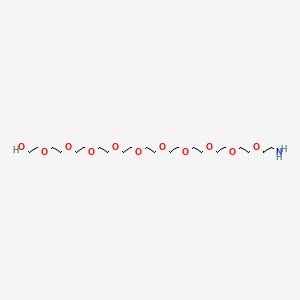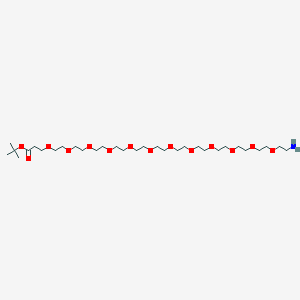
Ansatrienin A3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ansatrienin A3 is a minor component of the ansamycin complex produced by Streptomyces collinus.
Wissenschaftliche Forschungsanwendungen
Biosynthesis Insights :
- Ansatrienin A (mycotrienin) is synthesized in Streptomyces collinus, involving complex biochemical pathways. The ansa ring's m-C7N unit is derived from 3-amino-5-hydroxybenzoic acid, while shikimic acid contributes to the cyclohexanecarboxylic acid moiety. Methionine is the source of the methoxy group through transmethylation. Notably, the D-alanine component is directly sourced from D-alanine rather than L-alanine (Wu et al., 1987).
- The assembly of the ansatrienin side chain involves a modular nonribosomal peptide synthetase (NRPS), AstC, and an N-acyltransferase, AstF1. AstC efficiently catalyzes the transfer of D-alanine to ansatrienins, while AstF1 attaches the cyclohexanoyl group. This reveals the diverse biosynthetic potential for creating novel ansatrienin variants (Shi et al., 2016).
Potential Therapeutic Applications :
- Ansatrienins have shown significant anti-fungal activity, with ansatrienin A and B being prominent examples. These compounds belong to the ansamycin antibiotics class, characterized by a unique ansa bridge with an isolated triene part and an N-cyclohexylcarbonyl-alanine side chain (Weber et al., 1981).
- The diversity in polyketide chains, such as those in ansatrienins, is augmented by deleting tailoring genes in their biosynthesis. This flexibility in the biosynthetic process suggests potential for developing diverse ansatrienin derivatives with varied therapeutic properties (Wang et al., 2018).
Gene Cluster Identification for Biosynthesis :
- Identifying gene clusters involved in the biosynthesis of ansatrienin A and related compounds allows for exploration in genetic engineering and synthetic biology for pharmaceutical applications. For instance, the identification of a cyclohexylcarbonyl CoA biosynthetic gene cluster in Streptomyces collinus has implications for the production of other important polyketides (Cropp et al., 2000).
Regulatory Mechanisms in Biosynthesis :
- The AstG1 gene, a part of the Large-ATP-binding regulators of the LuxR family, positively controls the production of ansatrienins. Understanding such regulatory mechanisms is crucial for manipulating and optimizing the production of ansatrienins for therapeutic uses (Xie et al., 2015).
Eigenschaften
CAS-Nummer |
85819-31-4 |
|---|---|
Produktname |
Ansatrienin A3 |
Molekularformel |
C34H46N2O8 |
Molekulargewicht |
610.74 |
IUPAC-Name |
(6E,8E,10E,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl (3-methylbutanoyl)alaninate |
InChI |
InChI=1S/C34H46N2O8/c1-21(2)17-30(38)35-24(5)34(42)44-29-16-11-9-7-8-10-15-27(43-6)20-31(39)36-28-19-26(37)18-25(33(28)41)14-12-13-22(3)32(40)23(29)4/h7-11,13,15,18-19,21,23-24,27,29,32,40H,12,14,16-17,20H2,1-6H3,(H,35,38)(H,36,39)/b8-7+,11-9+,15-10+,22-13- |
InChI-Schlüssel |
JBNJKAJZJDHYFN-GGUJMODJSA-N |
SMILES |
COC1CC(NC2=CC(C=C(C2=O)CC/C=C(C(C(C(OC(C(NC(CC(C)C)=O)C)=O)C/C=C/C=C/C=C/1)C)O)/C)=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ansatrienin A3; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



